1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
CAS No.: 1101751-20-5
Cat. No.: VC7440440
Molecular Formula: C21H24BrFN2O
Molecular Weight: 419.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1101751-20-5 |
|---|---|
| Molecular Formula | C21H24BrFN2O |
| Molecular Weight | 419.338 |
| IUPAC Name | 1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
| Standard InChI | InChI=1S/C21H24FN2O.BrH/c1-15-6-5-7-19(16(15)2)23-14-21(25,17-9-11-18(22)12-10-17)24-13-4-3-8-20(23)24;/h5-7,9-12,25H,3-4,8,13-14H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | OVPRETIDPCQAJS-UHFFFAOYSA-M |
| SMILES | CC1=C(C(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O)C.[Br-] |
Introduction
1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with a molecular formula of C21H24BrFN2O. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities and potential applications in pharmaceuticals.
Synthesis and Characterization
While specific synthesis details for this compound are not readily available, compounds within the imidazo[1,2-a]pyridine class are typically synthesized through multi-step reactions involving the formation of the imidazo[1,2-a]pyridine ring followed by substitution reactions to introduce the desired functional groups.
Characterization of such compounds often involves spectroscopic techniques like NMR (1H and 13C), mass spectrometry, and FT-IR spectroscopy to confirm the structure and purity of the compound .
Potential Applications
Compounds in the imidazo[1,2-a]pyridine class have shown a range of biological activities, including antifungal, antibacterial, antimalarial, anticancer, antiviral, antitubercular, and antidepressant properties . The presence of a hydroxyl group and nitrogen atoms in the structure of 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide suggests potential for forming hydrogen bonds with biological targets, which could be crucial for its biological activity.
Research Findings and Future Directions
Detailed quantum chemical studies on compounds similar to 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide have provided insights into their molecular nature and behavior. These studies often involve analyses of frontier molecular orbitals, molecular electrostatic potential, and other quantum chemical parameters to predict potential biological activities .
Future research could focus on synthesizing and characterizing this specific compound, exploring its biological activities, and assessing its potential as a pharmaceutical agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume